molecular formula C23H23N3O5S2 B2930993 N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-16-8

N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2930993
CAS No.: 877655-16-8
M. Wt: 485.57
InChI Key: PNZQZLUZGNRRRU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thioacetamide derivative featuring a fused thieno[3,2-d]pyrimidinone core. Its structure includes:

  • 3-Methoxyphenyl and 2,5-dimethoxyphenyl substituents, which enhance electron-donating properties and influence lipophilicity.
  • A thioether linkage (-S-) connecting the pyrimidinone core to the acetamide group, likely affecting metabolic stability and binding interactions.

This compound’s design aligns with bioactive molecules targeting enzymes like kinases or polymerases, where methoxy groups modulate solubility and receptor affinity .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-29-15-6-4-5-14(11-15)26-22(28)21-17(9-10-32-21)25-23(26)33-13-20(27)24-18-12-16(30-2)7-8-19(18)31-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZQZLUZGNRRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound indicates a complex structure that includes multiple functional groups contributing to its biological properties.

PropertyValue
Molecular Weight537.7 g/mol
XLogP3-AA5.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities or bind to specific receptors involved in cellular signaling pathways. The thieno[3,2-d]pyrimidine core is particularly noted for its role in anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Structure-Activity Relationship (SAR) analysis indicates that modifications in the methoxy groups enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Disk diffusion methods revealed that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to standard antibiotics .

Case Studies

  • Antitumor Efficacy : A study conducted on human leukemia cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The IC50 values were determined to be around 8 µM for certain derivatives.
  • Antimicrobial Testing : In experiments against Staphylococcus aureus and Escherichia coli, the compound showed MIC values of 15.62 µg/mL and 31.25 µg/mL respectively, indicating promising antimicrobial potential .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) and acetamide (-NHCO-) groups are key sites for oxidation.

Reaction TypeReagents/ConditionsProductsSupporting Data
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, mCPBASulfoxide or sulfone derivativesObserved in similar thieno[3,2-d]pyrimidines
Amide oxidationOzone, KMnO<sub>4</sub>Carboxylic acid derivativesReported for acetamide-containing analogs

The electron-donating methoxy substituents may moderate oxidation rates compared to non-substituted analogs.

Reduction Reactions

Reductive transformations target the thioether, amide, or aromatic systems.

Reaction TypeReagents/ConditionsProductsSupporting Data
Thioether reductionRaney Ni, H<sub>2</sub>Desulfurized pyrimidine analogsDemonstrated in related compounds
Amide reductionLiAlH<sub>4</sub>Amine derivativesConfirmed for structurally similar acetamides

Nucleophilic Substitution

The thioether bridge and pyrimidine core are susceptible to nucleophilic attack.

Reaction TypeReagents/ConditionsProductsSupporting Data
Thioether substitutionR-X (alkyl halides), baseAlkylated derivativesObserved in thieno[3,2-d]pyrimidines
Aromatic substitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitrated productsReported for methoxyphenyl-substituted analogs

Hydrolysis Reactions

Acid- or base-mediated hydrolysis can modify the acetamide or pyrimidinone moieties.

Reaction TypeReagents/ConditionsProductsSupporting Data
Amide hydrolysisHCl (6M), refluxCarboxylic acid + amineValidated in acetamide derivatives
Pyrimidinone ring openingNaOH, heatThiophene dicarboxylic acid derivativesObserved in related pyrimidinones

Cross-Coupling Reactions

The methoxyphenyl groups may participate in metal-catalyzed couplings if halogenated.

Reaction TypeReagents/ConditionsProductsSupporting Data
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl derivativesDemonstrated in halogenated thienopyrimidines

Cyclization Reactions

Intramolecular reactions can generate fused heterocycles.

Reaction TypeReagents/ConditionsProductsSupporting Data
Thermal cyclizationDMF, 120°CThieno-pyrimidoazepinesReported for tetrahydrothienopyrimidines

Key Considerations:

  • Steric Effects : The 2,5-dimethoxyphenyl and 3-methoxyphenyl groups may hinder reactions at the pyrimidine core.

  • Electronic Effects : Methoxy substituents increase electron density, potentially accelerating electrophilic substitutions on aromatic rings .

  • Solubility : Polar aprotic solvents (DMF, DMSO) are optimal for reactions involving this hydrophobic compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound vary in substituents, heterocyclic cores, and pharmacological profiles. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Notable Properties Reference
Target Compound Tetrahydrothieno[3,2-d]pyrimidin-4-one 3-Methoxyphenyl (R1), 2,5-dimethoxyphenyl (R2) High lipophilicity (logP ~3.2*), potential kinase inhibition N/A
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (19) Dihydropyrimidin-4-one 3,5-Dimethoxyphenyl (R1), 6-(trifluoromethyl)benzothiazol (R2) Enhanced metabolic stability (CF3 group); IC50 = 0.8 µM (CK1 inhibition) [3]
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Cyclopenta-fused thienopyrimidinone 4-Chlorophenyl (R1), 2,5-dimethylphenyl (R2) Reduced solubility (clogP ~4.1*); antiproliferative activity (GI50 = 12 µM) [4]
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide (5.3) Dihydropyrimidin-6-one 4-Methyl (R1), 3-methoxyphenyl (R2) Moderate yield (76%); mp 192°C; NMR-confirmed planar conformation [7]
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Tetrahydrothieno[3,2-d]pyrimidin-4-one 3,5-Dimethylphenyl (R1), 3-methoxyphenyl (R2) Higher steric bulk (vs. methoxy); unconfirmed bioactivity [11]

* Predicted using QikProp (Schrödinger).

Key Findings

Substituent Effects: Methoxy vs. Chlorophenyl vs. Methoxyphenyl: The 4-chlorophenyl analog exhibits higher lipophilicity but lower solubility, limiting bioavailability compared to methoxy-substituted derivatives.

Core Modifications: The cyclopenta-fused core in increases molecular rigidity, which may improve binding specificity but reduce synthetic accessibility.

Synthetic Accessibility :

  • Compounds like achieve moderate yields (76%) via straightforward alkylation, whereas fused-ring systems (e.g., ) require multistep syntheses with lower overall efficiency .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimizing reaction conditions (e.g., solvent, temperature, stoichiometry) is critical. For example, using dimethylformamide (DMF) as a solvent with potassium carbonate as a base has been effective in similar acetamide syntheses, achieving yields up to 85% . Monitoring reaction progress via TLC ensures completion before quenching. Purification through recrystallization (e.g., ethanol-dioxane mixtures) or column chromatography can enhance purity. Note that substituents on the phenyl ring (e.g., methoxy groups) may influence reactivity; adjusting equivalents of reagents like chloroacetylated intermediates may mitigate steric hindrance .

Q. How can spectroscopic techniques (NMR, LC-MS) be utilized to confirm the compound’s structure?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.9–8.1 ppm), methoxy groups (δ ~3.8 ppm), and NH protons (δ ~10–12 ppm). For instance, the NHCO group in analogous acetamides appears as a singlet near δ 10.1 ppm .
  • LC-MS : Look for [M+H]⁺ peaks matching the molecular formula. For example, a related thienopyrimidinone derivative showed [M+H]⁺ at m/z 392.0 .
  • Elemental Analysis : Compare calculated vs. observed C, H, N, and S percentages (e.g., deviations ≤ 0.1% indicate purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. chloro groups on phenyl rings) and evaluate activity. For example, replacing a 3-methoxyphenyl group with a 4-fluorophenyl moiety in pyrazolo-pyrimidinone analogs altered target binding affinity .
  • Computational Modeling : Use docking studies to assess interactions with biological targets (e.g., kinases or enzymes). PubChem data for similar compounds provide InChI keys for model building .
  • Dose-Response Assays : Validate activity trends across multiple cell lines or enzymatic assays to rule out experimental variability .

Q. What strategies are effective in analyzing and mitigating side reactions during thienopyrimidinone ring formation?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS or HPLC to detect intermediates (e.g., dimerization products or incomplete cyclization). For example, thioacetamide intermediates may form disulfide byproducts if oxidation occurs .
  • Condition Screening : Test reducing agents (e.g., ascorbic acid) to prevent oxidation. In one study, refluxing in ethanol with sodium acetate minimized side reactions during thioacetamide coupling .
  • Kinetic Monitoring : Use in-situ IR or NMR to track cyclization kinetics and adjust reaction times .

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